Enhanced Lipophilicity and Hydrogen-Bond Donor Capacity Over the Non-Halogenated 3-Aminopyrazin-2-ol Scaffold
The introduction of a chlorine atom at the 5-position substantially boosts lipophilicity compared to the non-halogenated parent. 3-Amino-5-chloropyrazin-2-ol (target) exhibits an ACD/LogP of -1.09 , representing a +0.21 log unit increase over 3-aminopyrazin-2-ol (ACD/LogP -1.3) [1]. This shift in LogP, combined with an increase from 2 to 3 hydrogen-bond donors (HBD) , alters the compound's positioning in fragment property space relevant for CNS drugability and membrane permeability screening.
| Evidence Dimension | Computed lipophilicity (ACD/LogP) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | ACD/LogP: -1.09; HBD Count: 3 |
| Comparator Or Baseline | 3-Aminopyrazin-2-ol: ACD/LogP: -1.3; HBD Count: 2 |
| Quantified Difference | Δ LogP = +0.21; +1 HBD group |
| Conditions | ACD/Labs Percepta Platform v14.00 predictions for the neutral form |
Why This Matters
For fragment library procurement, the +0.21 LogP gain and additional HBD shift the compound into a more favorable region of CNS MPO desirability, making it a preferred fragment choice over the non-chlorinated parent for CNS-targeted FBDD campaigns.
- [1] PubChem. 3-Aminopyrazin-2-ol. Computed XLogP3-AA value. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/319470 (Accessed 2026-04-28). View Source
